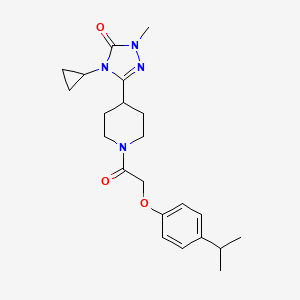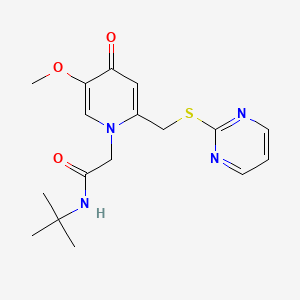![molecular formula C9H8N4O2S B2355970 {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 3652-29-7](/img/structure/B2355970.png)
{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid, also known as PTSA, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a heterocyclic compound that contains a pyridine ring, a triazole ring, and a thiol group. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Pharmaceutical Research: Antioxidative Agents
The structure of “{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” suggests potential antioxidative properties due to the presence of a pyridinone moiety, which has been reported to exhibit antioxidant action. This could be explored for designing multifunctional antioxidative agents in pharmaceutical research .
Material Science: Metal–Organic Frameworks (MOFs)
Compounds with a pyridinyl-triazolyl scaffold have been used to synthesize metal–organic frameworks (MOFs). These structures have applications in gas storage, separation, and catalysis due to their porosity and structural diversity .
Neuroprotective Agents
The pyridinyl-triazolyl moiety has been investigated for neuroprotective effects. Derivatives of this structure have shown promise in preventing neurodegeneration in models of Parkinson’s disease by protecting specific markers of neuronal health .
Anti-inflammatory Agents
Schiff bases derived from pyridinyl-triazolyl compounds have been synthesized and evaluated for their anti-inflammatory activity. This suggests that “{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” could also be researched for potential anti-inflammatory properties .
Propriétés
IUPAC Name |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)5-16-9-11-8(12-13-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXQYKGZCGJCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984605 |
Source


|
| Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6612-18-6 |
Source


|
| Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)


![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)

![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)
![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)


![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)
